

An In-depth Technical Guide to the Chemical and Biological Properties of SRT3109

Author: BenchChem Technical Support Team. Date: December 2025



An important clarification regarding the biological target of **SRT3109**: Initial interest in **SRT3109** may be linked to research from Sirtris Pharmaceuticals, a company known for its work on sirtuin-activating compounds (STACs). However, publicly available data from chemical suppliers and scientific databases consistently identify **SRT3109** not as a SIRT1 activator, but as a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is likely that **SRT3109** has been confused with other compounds from Sirtris, such as SRT1720, which are well-documented SIRT1 activators. This guide will therefore focus on the established chemical and biological properties of **SRT3109** as a CXCR2 antagonist.

Chemical Structure and Properties

SRT3109, also known as AZD-5122, is a small molecule with the IUPAC name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide. Its chemical structure and key properties are summarized in the table below.



Property	Value	
IUPAC Name	N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide	
Synonyms	SRT 3109, SRT-3109, AZD-5122	
CAS Number	1204707-71-0[1]	
Molecular Formula	C18H23F2N5O4S2[1]	
Molecular Weight	475.53 g/mol [1]	
Appearance	White to off-white powder	
Solubility	Soluble in DMSO	

Biological Activity and Mechanism of Action

SRT3109 is a potent and selective antagonist of the human CXCR2 receptor.[2] CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the chemotaxis of neutrophils to sites of inflammation. The binding of chemokine ligands, such as CXCL1 and CXCL8 (IL-8), to CXCR2 triggers a downstream signaling cascade that leads to neutrophil activation and migration.

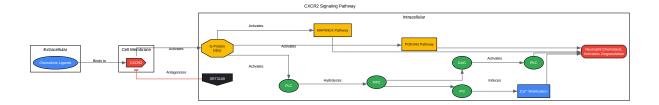
By acting as an antagonist, **SRT3109** binds to CXCR2 and prevents the binding of its natural ligands. This blockade of CXCR2 signaling inhibits the downstream cellular responses, most notably neutrophil chemotaxis and activation. This mechanism of action gives **SRT3109** its anti-inflammatory properties.

Signaling Pathway

The signaling pathway initiated by the activation of CXCR2 is complex and involves multiple downstream effectors. As a GPCR, ligand binding to CXCR2 leads to the activation of heterotrimeric G-proteins. The dissociation of the G-protein subunits initiates several signaling cascades, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK/Erk pathways. These pathways ultimately culminate in cellular responses such as chemotaxis, degranulation, and



the production of reactive oxygen species (ROS). **SRT3109**, by blocking the initial ligand binding, prevents the initiation of these downstream events.



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CXCR2 Signaling Pathway and the inhibitory action of SRT3109.

Quantitative Data

The potency of **SRT3109** as a CXCR2 antagonist has been quantified in various in vitro assays. The following table summarizes the available data.

Assay Type	Parameter	Value
Cell-based Calcium Flux Assay	IC50	~3.4 nM[1]
Neutrophil Migration Assay (CXCL1-induced)	IC50	~5.1 nM[1]
General CXCR2 Antagonism	pIC50	8.2[2]



Experimental Protocols

Detailed experimental protocols for the characterization of **SRT3109** are not readily available in the public domain. However, the following are representative methodologies for key experiments used to characterize CXCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of **SRT3109** for the human CXCR2 receptor.

Methodology:

- Membrane Preparation: Membranes from cells recombinantly expressing the human CXCR2 receptor are prepared by homogenization and centrifugation.
- Radioligand: A radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) is used.
- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of SRT3109.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of SRT3109 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon receptor activation.



Objective: To determine the potency of **SRT3109** in inhibiting CXCR2-mediated calcium mobilization.

Methodology:

- Cell Culture: A cell line stably expressing the human CXCR2 receptor is cultured and plated in a microplate.
- Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Incubation: The cells are incubated with varying concentrations of **SRT3109**.
- Ligand Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the wells to stimulate the receptor.
- Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
- Data Analysis: The IC50 value, representing the concentration of **SRT3109** that causes a 50% reduction in the agonist-induced calcium response, is calculated.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To assess the functional inhibition of neutrophil chemotaxis by SRT3109.

Methodology:

- Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
- Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing a CXCR2-specific chemoattractant (e.g., CXCL1 or CXCL8).

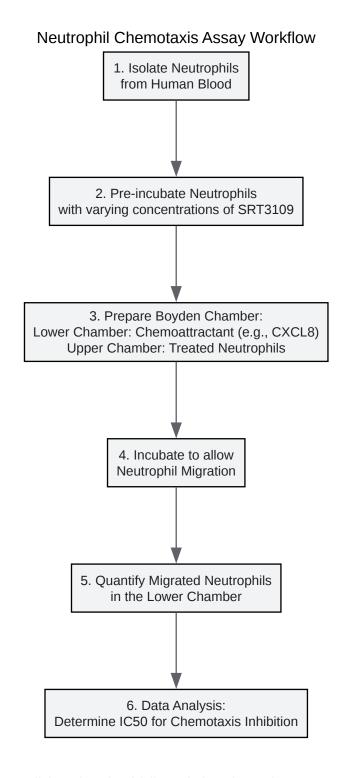






- Compound Treatment: The isolated neutrophils are pre-incubated with various concentrations of SRT3109.
- Cell Migration: The treated neutrophils are placed in the upper chamber of the transwell and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber.
- Quantification: After an incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
- Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.





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A representative workflow for a neutrophil chemotaxis assay.

Conclusion



SRT3109 is a well-characterized small molecule antagonist of the CXCR2 receptor. Its ability to inhibit neutrophil migration and activation makes it a compound of interest for the research and potential treatment of various inflammatory diseases. It is crucial for researchers to distinguish **SRT3109** from the sirtuin-activating "SRT" compounds developed by Sirtris Pharmaceuticals to ensure accurate experimental design and interpretation of results. Further investigation into the in vivo efficacy and safety profile of **SRT3109** will be necessary to fully elucidate its therapeutic potential.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Biological Properties of SRT3109]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#srt3109-chemical-structure-and-properties]

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